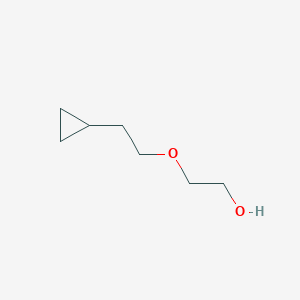
2-(2-Cyclopropylethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, density, solubility, and reactivity. Spectroscopic techniques can be used to determine many of these properties .Aplicaciones Científicas De Investigación
Hydrogen Production
- Hydrogen from Ethanol by Steam Iron Process : A study by Hormilleja et al. (2014) explored the use of ethanol in producing and purifying hydrogen through redox processes using iron oxides. This process is efficient for complete ethanol decomposition at 625 to 750°C, yielding a gas stream mainly composed of H2 and CO, which is suitable for PEM fuel cells (Hormilleja et al., 2014).
Electrooxidation
- Electrooxidation of Ethanol on Pd Electrode : Research by Zhou et al. (2010) focused on the electrooxidation of ethanol on a Pd electrode in alkaline media. It was found that most of ethanol was incompletely oxidized to acetate, with a low selectivity for complete oxidation to CO2 (Zhou et al., 2010).
Ethanol Metabolism
- Cytochrome P-4502E1 and Ethanol Metabolism : The role of cytochrome P-4502E1 in hepatic ethanol metabolism was reviewed by Lieber (1997). This study highlighted the metabolism of ethanol to acetaldehyde and the implications for liver injury in alcoholics (Lieber, 1997).
Chemical Kinetics
- Autoignition of Ethanol : Mittal et al. (2014) conducted experiments on the autoignition of ethanol in various conditions, providing important data for mechanism validation in low temperature and elevated pressure environments (Mittal et al., 2014).
Chemical Reactions
- Decarboxylations of 2-Cyano-2-Phenylacetate Ions : Thomson (1970) observed the decarboxylation of several 2-cyano-2-phenylacetate ions in different solvents. The reaction rates varied with solvent composition, indicating the importance of solvent effects in such reactions (Thomson, 1970).
Pharmacokinetics and Pharmacodynamics
- Drug Interactions with Ethanol : A study by Chan and Anderson (2014) examined the pharmacokinetic and pharmacodynamic interactions of ethanol with other drugs, highlighting the complexities in understanding these interactions in chronic alcohol use (Chan & Anderson, 2014).
Mecanismo De Acción
Target of Action
It is an alcohol, and alcohols generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
They also bind directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .
Biochemical Pathways
Ethanol metabolism involves at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 enzyme cyp2e1, and fatty acid ethyl ester (faee) synthase . The metabolism of ethanol via the CYP2E1 pathway results in increased ROS production, which is associated with various harmful processes .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The rate-limiting step in oxidation is conversion of ethanol into acetaldehyde by cytosolic alcohol dehydrogenase (ADH), which displays polymorphism, accounting for racial and ethnic variations in pharmacokinetics .
Result of Action
The metabolism of ethanol can lead to the production of reactive oxygen species (ros), which are associated with various harmful processes .
Action Environment
The action, efficacy, and stability of 2-(2-Cyclopropylethoxy)ethanol can be influenced by various environmental factors. For instance, the boiling points of alcohols are much higher than those of alkanes, ethers, etc., of similar molecular mass . The E-Factor, which is the ratio of total waste to total product, can be used to assess the environmental performance of a compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-cyclopropylethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-6-9-5-3-7-1-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJINEOLRXEBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)
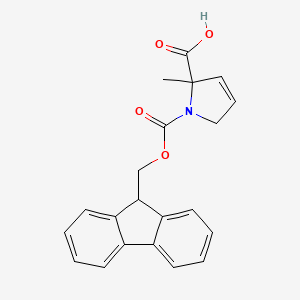


![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)
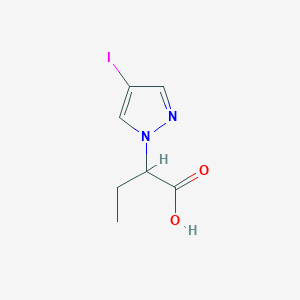
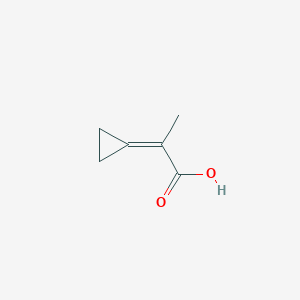
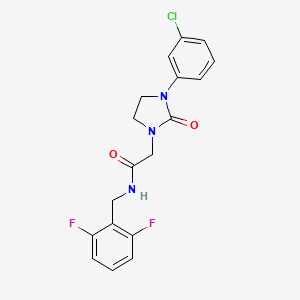
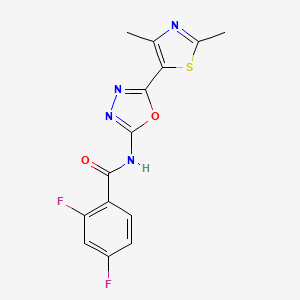
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)
![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)